2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine
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Overview
Description
2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a benzazepine core, which is a seven-membered ring containing nitrogen, and is substituted with a benzyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted addition of a benzylamine derivative to a suitable ketone, followed by cyclization and reduction steps . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylidene positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with saturated bonds, and substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-tumor properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another heterocyclic compound with a similar core structure but different substituents.
2,3,4,5-Tetrahydro-1H-2-benzazepin-4-one: A closely related compound with a carbonyl group at the 4-position.
Uniqueness
2-Benzyl-4-methylidene-2,3,4,5-tetrahydro-1H-2-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the benzyl and methylidene groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
189885-62-9 |
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Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-benzyl-4-methylidene-3,5-dihydro-1H-2-benzazepine |
InChI |
InChI=1S/C18H19N/c1-15-11-17-9-5-6-10-18(17)14-19(12-15)13-16-7-3-2-4-8-16/h2-10H,1,11-14H2 |
InChI Key |
VCOBRQWZTKBIGB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=CC=CC=C2CN(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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